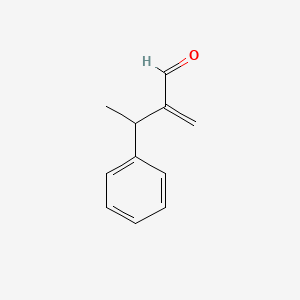

2-Methylidene-3-phenylbutanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylidene-3-phenylbutanal (IUPAC name: 2-methylidenepent-3-enal with a phenyl substituent at position 3) is an α,β-unsaturated aldehyde characterized by a methylidene (CH₂=) group at position 2, a phenyl group at position 3, and an aldehyde functional group at position 1 of a butanal backbone. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol. The compound’s conjugated system (aldehyde-alkene-phenyl) suggests heightened reactivity in electrophilic addition and polymerization reactions. Potential applications include its use as a precursor in pharmaceuticals or fragrances, given the prevalence of similar aldehydes and phenyl-substituted compounds in these industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE can be achieved through several methods. One common approach involves the reaction of benzaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methylene group .

Industrial Production Methods

Industrial production of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalytic systems and reaction monitoring techniques ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-METHYLENE-3-PHENYL-BUTYRALDEHYDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions yield alcohols or alkanes.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed

Oxidation: Formation of benzoic acid or benzophenone derivatives.

Reduction: Production of 2-methyl-3-phenylbutanol or 2-methyl-3-phenylbutane.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHYLENE-3-PHENYL-BUTYRALDEHYDE has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-2-phenylbutanoic Acid

- Structure : Replaces the aldehyde group with a carboxylic acid (–COOH) at position 1.

- Molecular Formula : C₁₁H₁₄O₂ (MW: 178.23 g/mol).

- Key Differences :

- Application : Intermediate in agrochemicals and pharmaceuticals .

(R)-(–)-2-Methyl-3-phenylbutane

- Structure : Fully saturated hydrocarbon lacking functional groups.

- Molecular Formula : C₁₁H₁₄ (MW: 146.23 g/mol).

- Key Differences: Lower boiling point (~180°C) due to nonpolarity. Chirality ([α]²³₅d = –27.2° in CCl₄) enables stereochemical studies, unlike the planar aldehyde .

- Application : Model compound for studying hydrocarbon stereodynamics .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Structure : Ester and trifluoroethylamine substituents.

- Molecular Formula: C₁₀H₁₆F₃NO₂ (MW: 239.24 g/mol).

- Key Differences :

- Application : Pharmaceutical candidate (e.g., protease inhibitors) .

2-Methylbutanal (CAS 96-17-3)

- Structure : Simple branched aldehyde without phenyl groups.

- Molecular Formula : C₅H₁₀O (MW: 86.13 g/mol).

- Key Differences: Significantly lower boiling point (75–78°C). Limited conjugation reduces chemical reactivity.

- Application : Solvent or flavoring agent .

Data Table: Comparative Analysis

Notes on Limitations

- Experimental validation is required for precise physical properties and synthetic pathways.

Biological Activity

2-Methylidene-3-phenylbutanal, a compound with the molecular formula C11H12O, has garnered interest in various fields, particularly in biological and medicinal chemistry. This compound is characterized by its unique structure, which influences its biological activity. Understanding its mechanisms of action and potential therapeutic applications is crucial for advancing research in pharmacology and biochemistry.

- Molecular Weight : 162.23 g/mol

- InChIKey : SMEMYAIGCRAVQX-UHFFFAOYSA-N

- Structure : The compound features a carbonyl group adjacent to a double bond and a phenyl ring, contributing to its reactivity and interaction with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary findings indicate that this compound possesses antimicrobial properties against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, thereby reducing oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : The compound can influence signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Antimicrobial | Inhibits growth of bacteria |

Case Study: Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated significant scavenging activity against DPPH radicals. The results indicated an IC50 value comparable to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress.

Case Study: Anti-inflammatory Mechanism

In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was associated with decreased activation of the NF-kB signaling pathway, highlighting its potential as an anti-inflammatory agent.

Properties

CAS No. |

80691-79-8 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-methylidene-3-phenylbutanal |

InChI |

InChI=1S/C11H12O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-8,10H,1H2,2H3 |

InChI Key |

XGDRYBAMXVBPEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.